Tosufloxacin tosilate

描述

Tosufloxacin tosilate is a fluoroquinolone antibacterial agent . It is the first orally administered new quinolone with high efficacy and broad-spectrum action approved as an antibacterial agent for pediatric use in Japan . It is indicated for the treatment of various infections such as skin, respiratory, urinary, gynecologic, ophthalmologic, otolaryngologic, dental infections .

Synthesis Analysis

Tosufloxacin tosilate and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes were prepared by solution-enhanced dispersion with supercritical CO2 (SEDS). The optimum drug concentration was 40 mg/mL and pressure 16 MPa, temperature 35 °C, and solution flow rate 1 mL/min .

Molecular Structure Analysis

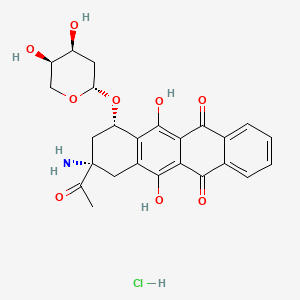

The SEDS-prepared inclusion complex was characterized by TG/DSC, XRD, SEM, FT-IR, 1H NMR, 2D-ROESY, and MD. All characterization results confirmed the formation of an amorphous inclusion complex and the sites where Tosufloxacin tosilate and HP-β-CD bind through the H-bond were located on the aromatic B ring, pyrrolidine, and naphthyridine ring protons .

Chemical Reactions Analysis

The effects of operating pressure, operating temperature, drug concentration, and solution flow rate on the particle size and morphology of the inclusion complex were analyzed by a single factor design experiment .

Physical And Chemical Properties Analysis

The mean particle size of the inclusion complex was 1.91 μm. The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of Tosufloxacin tosilate, and the dissolution rate of Tosufloxacin tosilate increased from the initial 13.99 to 61.04% in ultrapure water .

科学研究应用

Treatment of Pediatric Mycoplasma Pneumoniae Pneumonia

Tosufloxacin tosilate hydrate fine granules (TFLX fine granules) have been used in the treatment of community-acquired pneumonia (CAP) in children . A study was conducted to assess the efficacy and safety of TFLX fine granules for pediatric patients . The results showed that TFLX fine granules could be a potential treatment for pediatric mycoplasma pneumoniae pneumonia .

Antibacterial Agent for Pediatric Use

Tosufloxacin tosilate hydrate (TFLX) is the first orally administered new quinolone with high efficacy and broad-spectrum action approved as an antibacterial agent for pediatric use in Japan . It has been used to treat various bacterial infections in children .

Effects on Growth Rate in Mice

A study showed that early-life administration of TFLX in mice could affect their growth rate . The mice showed increased body weights after TFLX administration, without any long-term effects .

Effects on Neurobehavior in Mice

The same study also suggested that early-life administration of TFLX could alter anxiety-like behaviors and memory recall in mice . This indicates that TFLX could potentially influence neurobehavioral development .

Effects on Gut Microbiota in Mice

The study further revealed that early-life administration of TFLX could significantly alter the composition of gut microbiota in mice . This suggests that TFLX could potentially affect gut health and related physiological processes .

Potential Long-Term Effects

The study concluded that TFLX administration during the developmental period could potentially be associated with the risk of long-term effects . This highlights the need for further research to fully understand the implications of early-life TFLX administration .

作用机制

Target of Action

Tosufloxacin tosilate is a new quinolone antibacterial agent . It primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, tosufloxacin tosilate disrupts bacterial DNA processes, leading to bacterial death .

Mode of Action

Tosufloxacin tosilate binds to the DNA-DNA gyrase and DNA-topoisomerase IV complexes, inhibiting the supercoiling activity of these enzymes . This prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication. As a result, the drug inhibits bacterial cell division and growth .

Biochemical Pathways

It is known that the drug interferes with the dna processes of bacteria, disrupting their ability to replicate and survive .

Pharmacokinetics

It is known that the drug is administered orally

Result of Action

The primary result of tosufloxacin tosilate’s action is the inhibition of bacterial growth and replication, leading to the death of bacterial cells . This makes it an effective antibacterial agent. A study has shown that early-life administration of tosufloxacin tosilate can affect growth rate, neurobehavior, and gut microbiota structure in mice .

Action Environment

The action of tosufloxacin tosilate can be influenced by various environmental factors. For instance, the drug is administered via drinking water in some studies, suggesting that its efficacy may be affected by the hydration status of the patient . Additionally, the drug’s effects on gut microbiota suggest that its action could be influenced by the patient’s diet and other factors that affect gut health .

安全和危害

Tosufloxacin tosilate has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . According to the safety data sheet, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

属性

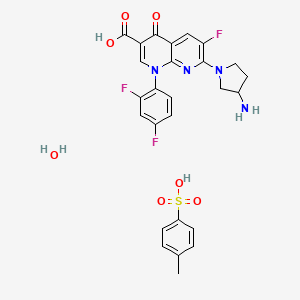

IUPAC Name |

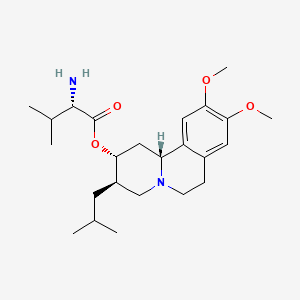

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSULTCPIIYRGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosufloxacin tosilate | |

CAS RN |

1400591-39-0 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin tosilate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSUFLOXACIN TOSYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)